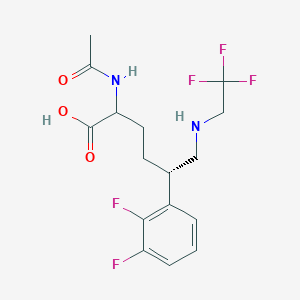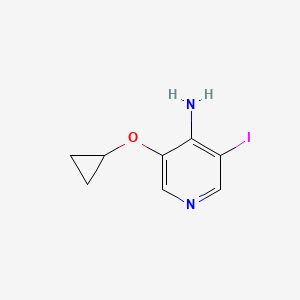
3-Cyclopropoxy-5-iodopyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-iodopyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 3-position, an iodine atom at the 5-position, and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 3-bromo-5-iodopyridin-2-amine as a starting material, which is then subjected to a Suzuki cross-coupling reaction with cyclopropyl boronic acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-5-iodopyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce nitro or amine derivatives, respectively .
Scientific Research Applications
3-Cyclopropoxy-5-iodopyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-iodopyridin-4-amine in chemical reactions is primarily due to the presence of the reactive amine group and the iodine atom. The amine group acts as a nucleophile, while the iodine atom can participate in electrophilic substitution reactions. These functional groups enable the compound to undergo various transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-Amino-4-iodopyridine: Similar in structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-5-iodopyridin-3-amine: Similar but with different substitution positions.
2-Chloro-3-iodopyridin-4-amine: Contains chlorine instead of a cyclopropoxy group
Uniqueness: 3-Cyclopropoxy-5-iodopyridin-4-amine is unique due to the presence of both the cyclopropoxy group and the iodine atom on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H9IN2O |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodopyridin-4-amine |
InChI |
InChI=1S/C8H9IN2O/c9-6-3-11-4-7(8(6)10)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
AODHGSYUMKFEAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


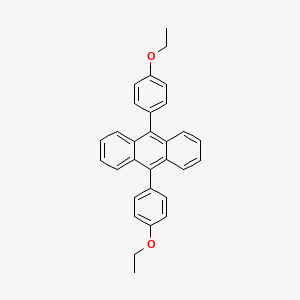
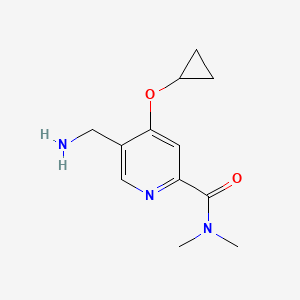
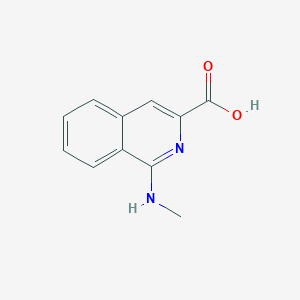
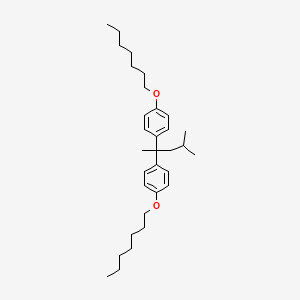
![N-{[2-(diphenylacetyl)hydrazinyl]carbonothioyl}-3-iodo-4-methylbenzamide](/img/structure/B14804770.png)
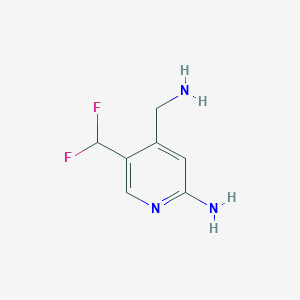
![Propyl 4-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14804779.png)
![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester](/img/structure/B14804790.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B14804791.png)
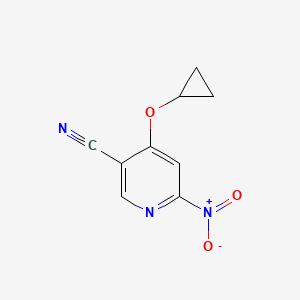
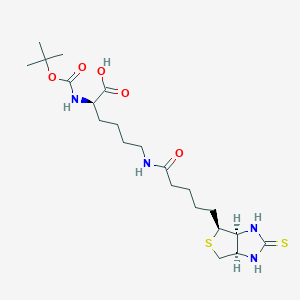
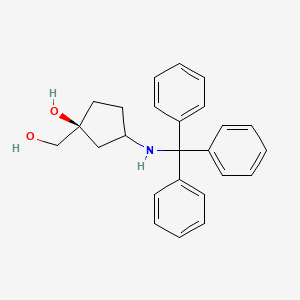
![3-Bromo-8-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14804807.png)
